molecular formula C12H19F2NO2 B8630756 tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B8630756
M. Wt: 247.28 g/mol
InChI Key: IWTFEXJMRWLOGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate is a useful research compound. Its molecular formula is C12H19F2NO2 and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 4,4-difluoro-6-azaspiro[2.5]octane-6-carboxylate

Molecular Formula

C12H19F2NO2

Molecular Weight

247.28 g/mol

IUPAC Name

tert-butyl 8,8-difluoro-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H19F2NO2/c1-10(2,3)17-9(16)15-7-6-11(4-5-11)12(13,14)8-15/h4-8H2,1-3H3

InChI Key

IWTFEXJMRWLOGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)C(C1)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Silica gel (particle size 32-63 μm, 60 mg) was added to a solution of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (PCT Int. Appl. WO 2009010429; 1000 mg, 4.44 mmol) in 1,2-dichloroethane (1 ml). Then a solution of bis(2-methoxyethyl)aminosulfur trifluoride (3.1 g, 13.3 mmol) in toluene (3.6 ml) was slowly added. The resulting mixture was heated to 70° C. and was then stirred at this temperature for 6 h. Sodium bicarbonate (74.6 mg, 888 μmol), potassium fluoride (258 mg, 4.44 mmol) and methyltrioctylammonium chloride (179 mg, 444 μmol) were added at 70° C. and the mixture was stirred at 70° C. for an additional 15 h. The mixture was cooled to room temperature and was then quenched in 20% aq. ammonium hydroxide solution (10 ml) while the pH was maintained around 8.5. The organic phase was separated, washed with water, and evaporated. Chromatography (SiO2; heptane→heptane/ethyl acetate 4:1) afforded the title compound (852 mg, 78%). White solid, MS: 248.2 (M+H)+.
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1000 mg
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179 mg
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Yield
78%

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